Ethyl 4-(2-cyclopropylacetyl)benzoate
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Overview
Description
Ethyl 4-(2-cyclopropylacetyl)benzoate is an organic compound characterized by its molecular structure, which includes an aromatic ring, an ester group, and a cyclopropyl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-bromobenzoic acid and ethyl cyclopropylacetate.
Reaction Conditions: The reaction involves a Friedel-Crafts acylation, where the cyclopropylacetyl group is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: 4-(2-cyclopropylacetyl)benzoic acid
Reduction: 4-(2-cyclopropylacetyl)benzyl alcohol
Substitution: Nitro derivatives or bromo derivatives of the aromatic ring
Scientific Research Applications
Ethyl 4-(2-cyclopropylacetyl)benzoate has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(2-cyclopropylacetyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
Ethyl 4-(2-cyclopropylacetyl)benzoate is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other esters with similar structures, such as Ethyl 4-(2-methylpropionyl)benzoate and Ethyl 4-(2-ethylacetyl)benzoate.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique chemical and biological properties compared to its analogs.
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Properties
Molecular Formula |
C14H16O3 |
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Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 4-(2-cyclopropylacetyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)12-7-5-11(6-8-12)13(15)9-10-3-4-10/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
IALZKFJYBSJABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CC2CC2 |
Origin of Product |
United States |
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